N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-9-10-13(2)16(11-12)23-20(25)18-14(3)22-21(26)24-19(18)15-7-5-6-8-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAKCNMCQGNTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including its effects on cancer cells and antimicrobial properties.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 365.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydropyrimidine core followed by the introduction of the phenyl substituents through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of similar pyrimidine structures exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), with IC values indicating effective inhibition at low concentrations:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | MDA-MB-231 | 29.3 |
These findings suggest that the presence of specific substituents on the pyrimidine ring enhances biological activity against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds within this class have shown promising antimicrobial activity. Research indicates that certain derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Activity Observed |
|---|---|
| E. coli | Inhibitory |
| S. aureus | Inhibitory |
| C. albicans | Moderate |
The structure-activity relationship (SAR) analysis suggests that the methoxy group and dimethyl substitutions contribute significantly to the antimicrobial potency .
Case Study 1: Breast Cancer Inhibition
In a recent study published in J Braz Chem Soc, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit MDA-MB-231 breast cancer cells. The study highlighted that compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to those with electron-donating groups .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of related pyrimidine derivatives against various pathogens. The results indicated that certain modifications in the phenyl rings significantly increased the antibacterial activity against common pathogens like E. coli and S. aureus .
Preparation Methods
Classic Biginelli Reaction with Acid Catalysis
The most widely reported method involves a one-pot Biginelli reaction under acidic conditions.
Procedure :
- Reactants :
- N-(2,5-Dimethylphenyl)-3-oxobutanamide (1.0 equiv)
- 2-Methoxybenzaldehyde (1.0 equiv)
- Urea (1.5 equiv)
- Hydrochloric acid (HCl, catalytic)
- Ethanol (solvent)
- Conditions :
Mechanism :
Lewis Acid-Catalyzed Synthesis
Alternative catalysts like cobalt(II) hydrogen sulfate (Co(HSO₄)₂) improve reaction efficiency.
Procedure :
- Reactants :
- N-(2,5-Dimethylphenyl)-3-oxobutanamide
- 2-Methoxybenzaldehyde
- Urea
- Co(HSO₄)₂ (10 mol%)
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction via enhanced thermal efficiency.
Procedure :
- Reactants : Same as classic Biginelli.
- Conditions :
Optimization Strategies
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | 8–12 | 63–75 | |
| Methanol | 10 | 58 | |
| Acetonitrile | 6 | 70 |
Ethanol balances solubility and reactivity, minimizing side products.
Catalyst Comparison
| Catalyst | Loading (mol%) | Yield (%) | |
|---|---|---|---|
| HCl | 5 | 68 | |
| Co(HSO₄)₂ | 10 | 82 | |
| Ceric ammonium nitrate (CAN) | 10 | 78 |
Co(HSO₄)₂ outperforms traditional acids due to enhanced Lewis acidity.
Analytical Characterization
Spectral Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) | |
|---|---|---|---|
| C | 70.41 | 70.02 | |
| H | 5.68 | 5.56 | |
| N | 9.47 | 9.23 |
Comparative Analysis of Methodologies
Q & A
Basic: What synthetic protocols are commonly employed to prepare N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted aryl aldehydes with β-keto esters or amides under acidic or basic conditions to form dihydropyrimidinone (DHPM) cores.
- Step 2: Functionalization of the DHPM scaffold via nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-4-methylaniline with a thiazolopyrimidine precursor in acetic acid under reflux conditions .
- Critical Parameters: Solvent choice (e.g., DMF, dichloromethane), temperature control (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to optimize yield and purity .
Basic: What spectroscopic and crystallographic methods validate the molecular structure of this compound?
Answer:
- X-ray Crystallography: Determines bond lengths, torsion angles (e.g., C2–C1–C6–C7 = 177.64°), and dihedral angles between aromatic rings and the pyrimidine core to confirm stereochemistry .
- NMR Spectroscopy: H and C NMR identify substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm regioselectivity .
- IR Spectroscopy: Detects carbonyl (C=O) stretches near 1680–1720 cm and N–H bends for amide/amine groups .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid facilitates cyclization .
- Temperature Gradients: Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions .
- Catalyst Selection: Lewis acids like BF·EtO accelerate DHPM formation, as shown in analogous syntheses .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity .
Advanced: How can researchers reconcile contradictory reports on the biological activity of structurally related pyrimidine derivatives?
Answer:
- Comparative Assays: Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) to eliminate variability in protocols .
- Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends. For example, fluorinated analogs in showed enhanced antifungal potency due to improved membrane permeability .
- Computational Modeling: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain divergent activities .
Advanced: What computational and experimental strategies are used to analyze conformational stability?
Answer:
- X-ray Diffraction: Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds closing six-membered rings) that stabilize specific conformers .
- Molecular Dynamics (MD) Simulations: Track torsion angle fluctuations (e.g., C8–N1–C7–C10 = −31.69°) under physiological conditions to assess flexibility .
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (>200°C) to evaluate thermal stability, critical for storage and handling .
Advanced: How can substituent modifications on the aryl rings influence pharmacological activity?
Answer:
- Electron-Donating Groups (e.g., methoxy): Enhance solubility and π-π stacking with biological targets, as seen in analogs with anti-inflammatory activity .
- Halogen Substitution (e.g., Cl, F): Improve binding affinity to enzymes (e.g., thymidylate synthase) via hydrophobic interactions, as demonstrated in and .
- Steric Effects: Bulky substituents (e.g., trifluoromethyl) may hinder rotation, locking the molecule in bioactive conformations .
Basic: What analytical techniques assess purity and degradation products?
Answer:
- HPLC-MS: Quantifies purity (>98%) and identifies hydrolytic degradation products (e.g., free carboxylic acids from ester hydrolysis) .
- TLC Monitoring: Tracks reaction progress using silica plates and UV visualization .
- Elemental Analysis: Confirms empirical formula consistency (e.g., CHNOS) .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste management .
- Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
